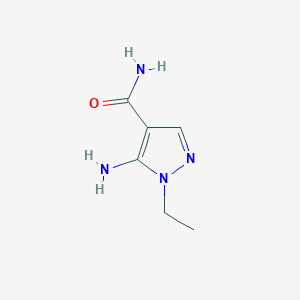

5-Amino-1-Ethyl-1H-Pyrazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-1-ethyl-1h-pyrazole-4-carboxamide (AEPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a pyrazole derivative that has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclischen Verbindungen

5-Aminopyrazole dienen als vielseitige synthetische Bausteine bei der Konstruktion verschiedener heterocyclischer oder fusionierter heterocyclischer Gerüste. Sie werden verwendet, um poly-substituierte und fusionierte heterocyclische Verbindungen durch konventionelle Reaktionen, Eintopf-Mehrkomponentenreaktionen, Cyclokondensation, Kaskade/Tandem-Protokolle und Kupplungsreaktionen zu erzeugen .

Medizinische Chemie

In der medizinischen Chemie sind 5-Aminopyrazole analog zu biologisch aktiven Verbindungen. Sie sind entscheidend für das Design und die Entwicklung von Arzneimitteln, wobei eine beträchtliche Anzahl von niedermolekularen Medikamenten Stickstoffheterocyclen enthält, die von dieser Klasse abgeleitet sind .

Carbonische Anhydrase-Inhibitoren

Pyrazolcarboxamide, die einen Sulfonamid-Rest tragen, wie z. B. 5-Amino-1-Ethyl-1H-Pyrazol-4-carboxamid, wurden als potente Carbonische Anhydrase-Inhibitoren untersucht. Diese Verbindungen zeigten Hemmwirkungen auf humane Erythrozyten-Isoenzyme mit Ki-Werten im Bereich von 0,007–4,235 µM für hCA II, was ihr Potenzial als Therapeutika unterstreicht .

Molekular Docking und Dynamiksimulationen

Die Verbindung wurde molekularem Docking und Dynamiksimulationen unterzogen, um ihre Bindungsmechanismen mit biologischen Rezeptoren zu verstehen. Dies ist entscheidend für das Arzneimittel-Design, da es Forschern ermöglicht, vorherzusagen, wie die Verbindung mit Zielproteinen interagiert .

Arzneimittelähnlichkeitsstudien und ADMET-Vorhersage

Arzneimittelähnlichkeitsstudien und ADMET-Vorhersagen (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) werden durchgeführt, um das Potenzial von 5-Aminopyrazolen als Arzneimittelkandidaten zu bewerten. Diese Studien helfen bei der Bewertung der Sicherheit und Wirksamkeit der Verbindungen vor klinischen Studien .

Biologische Bewertung

Die biologische Bewertung umfasst die Prüfung der Bioaktivität von 5-Aminopyrazolen gegen verschiedene pathogenische Pilze und Bakterien. Dies hilft bei der Identifizierung neuer Therapeutika zur Behandlung von Infektionen .

Verbesserung der optischen Leistung

5-Aminopyrazole werden verwendet, um die strukturelle und optische Leistung neuartiger Verbindungen zu verbessern. Diese Anwendung ist bedeutsam bei der Entwicklung von Materialien mit spezifischen optischen Eigenschaften .

Pflanzenschutzanwendungen

Aufgrund ihres vielseitigen biologischen Profils finden 5-Aminopyrazole auch Anwendung in der Agrochemie, insbesondere im Pflanzenschutz. Sie werden in Verbindungen integriert, die als Fungizide, Herbizide und Insektizide dienen .

Wirkmechanismus

Target of Action

Similar compounds have been reported to target various enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as covalent binding, competitive inhibition, or allosteric modulation .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles, undergo metabolism in the liver, and are excreted via the kidneys .

Result of Action

Similar compounds have been reported to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Biochemische Analyse

Biochemical Properties

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the fibroblast growth factor receptors (FGFRs), where it acts as a covalent inhibitor . This interaction is crucial in inhibiting the aberrant activation of FGFRs, which is implicated in various cancers. The compound binds irreversibly to FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant, demonstrating its potential as an anticancer agent .

Cellular Effects

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide has profound effects on different cell types and cellular processes. It significantly suppresses the proliferation of cancer cells, including NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . The compound influences cell signaling pathways by inhibiting FGFRs, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide involves its covalent binding to FGFRs. This binding inhibits the kinase activity of FGFRs, preventing the phosphorylation of downstream signaling molecules . The compound’s structure allows it to form a covalent bond with the cysteine residue in the ATP-binding pocket of FGFRs, leading to irreversible inhibition . This mechanism is crucial for its anticancer activity, as it effectively blocks the signaling pathways that promote cancer cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs for several weeks, but prolonged exposure can lead to reduced efficacy as the compound degrades . Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant changes in its activity .

Dosage Effects in Animal Models

The effects of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and gastrointestinal disturbances have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The compound’s metabolism can affect its efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound .

Transport and Distribution

Within cells and tissues, 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on FGFRs . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is primarily localized in the cytoplasm and nucleus of cells . Its subcellular localization is crucial for its activity, as it needs to reach the FGFRs located in these compartments to exert its inhibitory effects . The compound’s localization is facilitated by its ability to diffuse across cell membranes and its interactions with specific targeting signals and post-translational modifications . These factors ensure that the compound reaches its target sites within the cells, maximizing its therapeutic potential .

Eigenschaften

IUPAC Name |

5-amino-1-ethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJKLZIXFHNLHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145864-65-9 |

Source

|

| Record name | 5-amino-1-ethyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)